

m-PEG5-azide molecular weight and purity specifications

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Compound of Interest		
Compound Name:	m-PEG5-azide	
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Technical Guide: m-PEG5-azide for Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the molecular weight and purity specifications of **m-PEG5-azide**, a commonly used reagent in bioconjugation and drug development. Furthermore, it outlines a general experimental protocol for its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Core Specifications of m-PEG5-azide

m-PEG5-azide (1-azido-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane) is a heterobifunctional linker molecule. It possesses a terminal methoxy group and an azide moiety, connected by a five-unit polyethylene glycol (PEG) chain. The PEG spacer enhances the solubility and reduces the immunogenicity of the conjugated molecule. The azide group is a key functional group for click chemistry, allowing for the covalent linkage to alkyne-containing molecules with high specificity and efficiency.

The key quantitative specifications for **m-PEG5-azide** are summarized in the table below.



Parameter	Value	Source
Molecular Formula	C11H23N3O5	[1][2]
Molecular Weight	277.32 g/mol	[1][2]
Purity	>95% to >98%	[2]

Quality Control and Purity Determination

The purity of **m-PEG5-azide** is typically assessed by Nuclear Magnetic Resonance (NMR) spectroscopy. Proton (¹H) and Carbon-13 (¹³C) NMR are used to confirm the chemical structure and identify any impurities. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) can also be employed for purity analysis.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for the conjugation of an alkyne-containing molecule to **m-PEG5-azide** via CuAAC. This reaction is widely used for the labeling of biomolecules, the synthesis of antibody-drug conjugates, and the formation of complex bioconjugates.

Materials:

- m-PEG5-azide
- Alkyne-functionalized molecule (e.g., protein, peptide, or small molecule)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand
- Solvent (e.g., deionized water, DMSO, or a mixture)

Procedure:

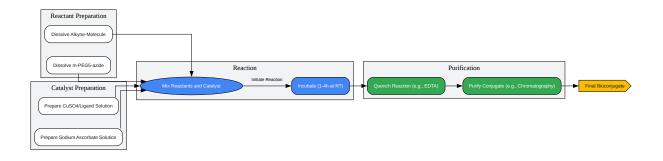


Dissolution of Reactants:

- Dissolve the alkyne-functionalized molecule and m-PEG5-azide in the chosen solvent.
 The molar ratio of azide to alkyne is typically between 1:1 and 1.5:1.
- Preparation of the Catalyst Solution:
 - Prepare a stock solution of CuSO₄ and a copper-coordinating ligand like TBTA in a suitable solvent.
 - Prepare a fresh stock solution of sodium ascorbate in deionized water.
- Reaction Initiation:
 - To the solution containing the azide and alkyne, add the CuSO₄/ligand solution.
 - Initiate the reaction by adding the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.
- · Reaction Incubation:
 - Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction time may vary depending on the specific reactants and concentrations.
- Reaction Quenching and Purification:
 - Once the reaction is complete, it can be quenched by the addition of a chelating agent such as EDTA to remove the copper catalyst.
 - The desired bioconjugate can be purified from the reaction mixture using appropriate chromatographic techniques, such as size-exclusion chromatography or affinity chromatography.

The following diagram illustrates the general workflow for a CuAAC reaction.





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CuAAC Experimental Workflow

This workflow provides a foundational understanding for researchers and drug development professionals in the application of **m-PEG5-azide** for bioconjugation. The specific reaction conditions may require optimization based on the properties of the molecule being conjugated.

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References

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